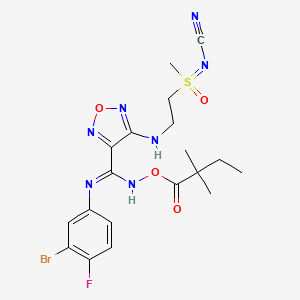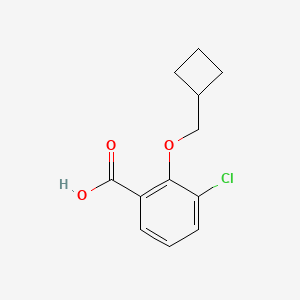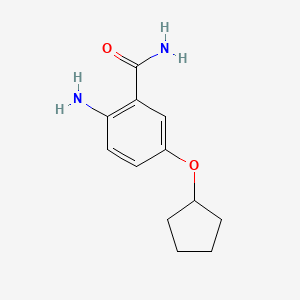
4-Fluoro-2,6-diiodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-fluoro-2,6-diiodo- is an aromatic amine compound with the molecular formula C6H4FI2N and a molecular weight of 362.91 g/mol . This compound is characterized by the presence of fluorine and iodine atoms at the 4, 2, and 6 positions on the benzene ring, respectively. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-2,6-diiodo- typically involves the halogenation of aniline derivatives. One common method is the iodination of 4-fluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Benzenamine, 4-fluoro-2,6-diiodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-fluoro-2,6-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of diiodoaniline derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-fluoro-2,6-diiodo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of diagnostic agents and therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-fluoro-2,6-diiodo- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenamine, 4-fluoro-2,6-dichloro-
- Benzenamine, 4-fluoro-2,6-dibromo-
- Benzenamine, 4-fluoro-2,6-dimethyl-
Uniqueness
Benzenamine, 4-fluoro-2,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties include higher molecular weight, increased reactivity, and enhanced binding affinity in biological systems compared to its analogs .
Eigenschaften
CAS-Nummer |
88162-54-3 |
|---|---|
Molekularformel |
C6H4FI2N |
Molekulargewicht |
362.91 g/mol |
IUPAC-Name |
4-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
InChI-Schlüssel |
FWWRDABZYSASMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1I)N)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)

![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)


![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)


![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
